Prothixene hydrochloride
Overview
Description
Prothixene hydrochloride, also known as Chlorprothixene, is a thioxanthene antipsychotic . It is a typical antipsychotic drug of the thioxanthene (tricyclic) class . It was patented by Swiss multinational healthcare F. Hoffmann-La Roche & Co. as an antiemetic and neuroleptic agent .
Molecular Structure Analysis
This compound is a small molecule with a chemical formula of C18H18ClNS . Its molecular weight is 315.86 . The structure of this compound includes a thioxanthene ring, which is a tricyclic structure .
Chemical Reactions Analysis
This compound, like other antipsychotic drugs, interacts with various receptors in the body. It exerts strong blocking effects by blocking the 5-HT2 D1, D2, D3, histamine H1, muscarinic, and alpha1 adrenergic receptors .
Scientific Research Applications
Photophysical Properties and Photoinitiation
Prothixene hydrochloride's derivative, 2-chlorothioxanthone (CTX), is utilized as a photoinitiator in the reticulation of synthetic resins and pharmaceutical preparations. CTX, the primary photoproduct of chlorthis compound when irradiated, exhibits distinct photophysical properties such as higher absorption coefficients in the visible region and higher triplet quantum yields. These properties are strongly influenced by solvent polarity/hydroxylicity, making CTX a valuable component in specific photochemical applications (Piñero Santiago et al., 2011).
Spectrophotometric Analysis
Chlorthis compound has been the subject of various spectrophotometric studies. These studies demonstrate methods for its determination, leveraging its chemical properties. For instance, one method employs the formation of ion-association complexes with organic compounds, useful for extractive-spectrophotometric analysis (Starczewska & Karpińska, 2002). Another method involves the oxidation of chlorprothixene by ceric(IV) ions, followed by spectrophotometric measurement, indicative of its utility in analytical chemistry.
Environmental Fate and Phototransformation
Research has also delved into the environmental fate of chlorthis compound, particularly its biodegradability and photodegradability. Studies reveal that chlorprothixene is not readily biodegradable and exhibits specific behavior under UV irradiation. Such insights are crucial for understanding the environmental impact of this drug and its derivatives (Khaleel et al., 2019).
Applications in Photocatalysis
Chlorthis compound's photophysical properties have implications in photocatalysis as well. Research indicates its potential in enhancing the photodegradation efficiency of certain photocatalysts. This is particularly relevant in the degradation of organic pollutants, showcasing its applicability in environmental remediation (Cui et al., 2020).
Spectrophotometric Determination in Pharmaceutical Forms
Additionally, chlorthis compound's determination in pharmaceutical forms through spectrophotometric methods has been extensively studied. These methods are designed to be simple, rapid, and accurate, suitable for analyzing the drug in various commercial products. This aspect of research ensures the quality and consistency of chlorthis compound in its pharmaceutical applications (Misiuk, 2006).
Mechanism of Action
The mechanism of action of Prothixene hydrochloride involves blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Safety and Hazards
Properties
IUPAC Name |
N,N-dimethyl-3-thioxanthen-9-ylidenepropan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NS.ClH/c1-19(2)13-7-10-14-15-8-3-5-11-17(15)20-18-12-6-4-9-16(14)18;/h3-6,8-12H,7,13H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWWSOPNZQPTJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2622-24-4 (Parent) | |
Record name | Prothixene hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004907840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60923923 | |
Record name | N,N-Dimethyl-3-(9H-thioxanthen-9-ylidene)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60923923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4907-84-0, 12167-34-9 | |
Record name | Prothixene hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004907840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-3-(9H-thioxanthen-9-ylidene)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60923923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.